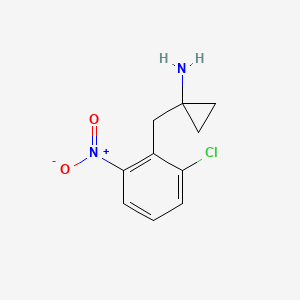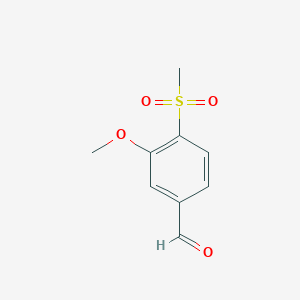![molecular formula C12H14O2S B13522433 1-[4-(Methylsulfanyl)phenyl]pentane-1,3-dione CAS No. 95050-71-8](/img/structure/B13522433.png)
1-[4-(Methylsulfanyl)phenyl]pentane-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-(Methylthio)phenyl)pentane-1,3-dione is an organic compound with the molecular formula C12H14O2S. It is known for its role as an intermediate in the synthesis of various pyrrole derivatives, which have significant analgesic and anti-inflammatory properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(Methylthio)phenyl)pentane-1,3-dione typically involves the reaction of 4-(methylthio)benzaldehyde with acetylacetone under basic conditions. The reaction proceeds through a Claisen-Schmidt condensation, followed by cyclization and subsequent oxidation to yield the desired product.
Industrial Production Methods
Industrial production of 1-(4-(Methylthio)phenyl)pentane-1,3-dione follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby optimizing the yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-(Methylthio)phenyl)pentane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The methylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-(4-(Methylthio)phenyl)pentane-1,3-dione has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It is an intermediate in the synthesis of drugs with analgesic and anti-inflammatory properties.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(4-(Methylthio)phenyl)pentane-1,3-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various biological effects, including anti-inflammatory and analgesic activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(4-(Methylsulfanyl)phenyl)pentane-1,4-dione
- 1-(4-(Methylthio)phenyl)-1,4-pentanedione
- 1-(4-(Methylsulfanyl)phenyl)-1,4-pentanedione
Uniqueness
1-(4-(Methylthio)phenyl)pentane-1,3-dione is unique due to its specific structural features, such as the presence of both ketone and methylthio groups. These functional groups confer distinct chemical reactivity and biological activity, making the compound valuable in various research and industrial applications.
Propriétés
Numéro CAS |
95050-71-8 |
|---|---|
Formule moléculaire |
C12H14O2S |
Poids moléculaire |
222.31 g/mol |
Nom IUPAC |
1-(4-methylsulfanylphenyl)pentane-1,3-dione |
InChI |
InChI=1S/C12H14O2S/c1-3-10(13)8-12(14)9-4-6-11(15-2)7-5-9/h4-7H,3,8H2,1-2H3 |
Clé InChI |
LIXNYYCVRYWPCO-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)CC(=O)C1=CC=C(C=C1)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


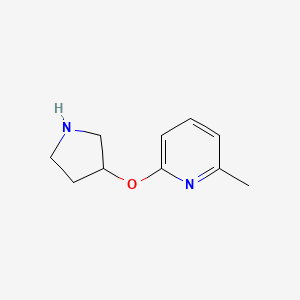

![Tert-butyl 4-[2-(2-aminophenyl)ethynyl]benzoate](/img/structure/B13522362.png)
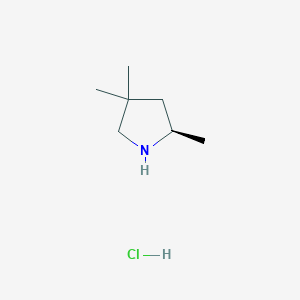

![Methyl 8-aminodispiro[3.1.36.14]decane-2-carboxylate hydrochloride](/img/structure/B13522383.png)

![2-[(1-benzothiophen-2-yl)methyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoicacid](/img/structure/B13522400.png)
![1-[(4-Aminophenyl)methyl]piperidin-2-onedihydrochloride](/img/structure/B13522401.png)
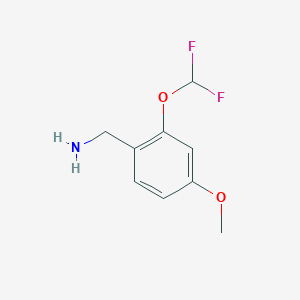

![Spiro[azetidine-3,2'-chromene]hydrochloride](/img/structure/B13522424.png)
